tert-Butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate
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Overview
Description
tert-Butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate is a compound that features a tert-butyl group, a trifluoromethyl group, and an imidazole ring
Preparation Methods
The synthesis of tert-Butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a trifluoromethyl-substituted imidazole derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
tert-Butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by bases or catalysts. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to tert-Butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate include other trifluoromethyl-substituted imidazole derivatives and tert-butyl carbamate derivatives. What sets this compound apart is the combination of the trifluoromethyl group and the imidazole ring, which provides unique chemical and biological properties. Other similar compounds may include:
- This compound
- This compound
These compounds share structural similarities but may differ in their specific chemical reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl N-[[5-(trifluoromethyl)-1H-imidazol-2-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3O2/c1-9(2,3)18-8(17)15-5-7-14-4-6(16-7)10(11,12)13/h4H,5H2,1-3H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXSWAMYOBWCJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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